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molecular formula C11H14N2O2 B8661626 Methyl N-(ethylcarbamoyl)benzenecarboximidate CAS No. 118543-74-1

Methyl N-(ethylcarbamoyl)benzenecarboximidate

Cat. No. B8661626
M. Wt: 206.24 g/mol
InChI Key: AIHUXGASDKGJMP-UHFFFAOYSA-N
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Patent
US06756372B2

Procedure details

A neat mixture of benzimidic acid methyl ester (750 mg, 5.56 mmol) and ethyl isocyanate (808 mg, 11.3 mmol) was stirred at 50° C. for 24 h. Excess isocyanate was removed under vacuum to provide the desired product as a colorless viscous oil (1.09 g, 95%). This material was used without further purification. 1H NMR (400 MHz, CDCl3) δ1.07 (t, J=7.3 Hz, 3H), 3.25 (q, J=7.3 Hz, 2H), 3.87 (s, 3H), 4.97 (br s, 1H), 7.26-7.40 (m, 2H), 7.45 (d, J=7.4 Hz, 1H), 7.69-7.71 (m, 2H). MS, m/z 207=M+1.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[NH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([N:13]=[C:14]=[O:15])[CH3:12]>>[CH2:11]([NH:13][C:14]([N:10]=[C:3]([O:2][CH3:1])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:15])[CH3:12]

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
COC(C1=CC=CC=C1)=N
Name
Quantity
808 mg
Type
reactant
Smiles
C(C)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess isocyanate was removed under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)NC(=O)N=C(C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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